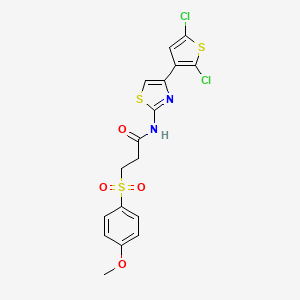

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Description

Properties

IUPAC Name |

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O4S3/c1-25-10-2-4-11(5-3-10)28(23,24)7-6-15(22)21-17-20-13(9-26-17)12-8-14(18)27-16(12)19/h2-5,8-9H,6-7H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYHQVHWFDDEPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, also referred to by its CAS number 941908-33-4, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring and a sulfonamide moiety, which are known for their diverse pharmacological effects.

The molecular formula of this compound is , with a molecular weight of 477.4 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄Cl₂N₂O₄S₃ |

| Molecular Weight | 477.4 g/mol |

| CAS Number | 941908-33-4 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. This compound is believed to exert its effects by binding to specific enzymes or receptors, influencing cellular processes such as signal transduction and gene expression.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Similar thiazole derivatives have demonstrated significant antibacterial properties. The presence of the dichlorothiophene moiety may enhance this activity against various bacterial strains.

- Anticancer Potential : Compounds with thiazole rings are often investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.

- Enzyme Inhibition : This compound may act as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and urinary infections, respectively.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

- Antibacterial Screening : A study evaluated the antibacterial efficacy of thiazole derivatives against Salmonella typhi and Bacillus subtilis, showing moderate to strong activity. The IC50 values for these compounds ranged from 1.13 µM to 6.28 µM, indicating potent antibacterial properties compared to standard drugs .

- Docking Studies : Molecular docking studies revealed that the compound interacts favorably with target proteins, suggesting potential mechanisms for its bioactivity . These interactions were characterized by strong binding affinities, which are crucial for drug development.

- Pharmacokinetics : The solubility and stability of this compound influence its absorption and distribution in biological systems. Research indicates that modifications in the chemical structure can enhance these properties .

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C18H16Cl2N2O4S

- Molecular Weight : 491.4 g/mol

- CAS Number : 941967-72-2

The compound features a thiazole ring, a dichlorothiophene moiety, and a methoxyphenyl sulfonamide group. This combination of functional groups enhances its reactivity and interaction with biological targets.

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, including:

- Anticancer Activity : The thiazole and thiophene rings are known to play roles in inhibiting cancer cell proliferation. Studies have shown that derivatives of thiazole can induce apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : The sulfonamide group is associated with anti-inflammatory properties. Compounds containing similar moieties have been explored for their potential to reduce inflammation in models of chronic inflammatory diseases.

Synthesis Techniques

The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multi-step organic synthesis techniques:

- Formation of Thiazole Ring : Utilizing appropriate precursors to construct the thiazole moiety.

- Introduction of Thiophene Group : Employing chlorination reactions to introduce the dichlorothiophene component.

- Sulfonamide Formation : Reacting with sulfonyl chloride derivatives to attach the methoxyphenyl sulfonamide group.

Case Studies

Several studies have documented the efficacy and potential applications of this compound:

- Study on Anticancer Properties : A recent study demonstrated that derivatives similar to this compound showed significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent.

- Research on Anti-inflammatory Effects : Another investigation reported that compounds with similar structural motifs exhibited reduced levels of pro-inflammatory cytokines in vitro, indicating their therapeutic potential in treating inflammatory diseases.

Comparison with Similar Compounds

N-(3-Bromophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide (CAS 922985-17-9) and N-(2,5-Dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide (CAS 922985-19-1)

- Key Differences :

- Aromatic Substituents : The target compound’s dichlorothiophenyl-thiazol group contrasts with the bromophenyl or dichlorophenyl groups in these analogues. Thiophene’s aromaticity and sulfur atom may enhance π-π stacking and metabolic stability compared to purely phenyl-based systems.

- Electronic Effects : The methoxy group in all three compounds donates electron density via resonance, but the electron-withdrawing chlorine atoms in the target compound increase electrophilicity.

- Implications : Thiophene-based systems may exhibit altered binding affinities in biological targets compared to phenyl analogues due to differences in steric demand and electronic delocalization.

Heterocyclic Derivatives

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

- Key Differences :

- Heterocycle Type : The triazole-thione core (three nitrogen atoms) vs. the thiazole ring (one nitrogen, one sulfur) affects hydrogen-bonding capacity and tautomeric behavior. Triazoles in [7–9] exist in thione tautomeric forms, confirmed by IR spectra (νC=S: 1247–1255 cm⁻¹; νNH: 3278–3414 cm⁻¹) .

- Substituents : Difluorophenyl and X-substituted phenylsulfonyl groups in [7–9] contrast with the dichlorothiophenyl and methoxyphenylsulfonyl groups in the target compound. Fluorine’s electronegativity may enhance metabolic stability, while chlorine increases lipophilicity.

Fluorophenyl-Containing Analogues

(Z)-N-(4-(2-(12H-Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29)

- Fluorophenyl vs. Dichlorothiophenyl: Fluorine’s small size and high electronegativity may improve target selectivity, whereas chlorine’s bulkiness could enhance hydrophobic interactions.

Data Table: Structural and Functional Comparison

Key Research Findings

- Tautomerism and Reactivity : Unlike triazole-thiones , the thiazole core of the target compound lacks tautomeric flexibility, which may reduce metabolic degradation pathways.

- Halogen Influence : Chlorine substituents (target compound) vs. fluorine (compound 29) or bromine (CAS 922985-17-9) alter electronic density and binding modes in biological systems .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide to improve yield and purity?

- Methodological Answer :

- Employ flow chemistry techniques to enhance reaction control and scalability, as demonstrated in oxidation reactions involving sulfonamide intermediates .

- Use Design of Experiments (DoE) to systematically optimize variables (e.g., temperature, reagent stoichiometry). For example, sodium acetate in ethanol under reflux improved yields in analogous acetamide syntheses (85% yield in similar conditions) .

- Purify via recrystallization from ethanol-dioxane mixtures (1:2 ratio) to isolate high-purity crystals .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- 1H-NMR and 13C-NMR : Confirm substitution patterns and tautomeric forms (e.g., thione vs. thiol tautomers in sulfonamide derivatives) by comparing chemical shifts to literature data .

- IR Spectroscopy : Identify functional groups (e.g., C=O at 1663–1682 cm⁻¹, C=S at 1243–1258 cm⁻¹) and tautomeric states (absence of S-H bands at ~2500–2600 cm⁻¹ indicates thione dominance) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, as done for sulfonamide-triazole hybrids .

Q. What safety protocols should be prioritized during handling?

- Methodological Answer :

- Use PPE (gloves, goggles, masks) to avoid inhalation/skin contact, as recommended for structurally similar sulfonamides .

- Follow H313/H333 hazard guidelines : Ensure fume hoods for reactions involving volatile intermediates (e.g., thiophene derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected tautomerism or isomerism)?

- Methodological Answer :

- Perform variable-temperature NMR to detect tautomeric equilibria, as seen in 1,2,4-triazole-thione systems .

- Use X-ray crystallography to unambiguously confirm solid-state structures, resolving ambiguities from solution-phase data .

- Compare computational IR/NMR predictions (e.g., DFT calculations) with experimental data to validate assignments .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Synthesize substituent-varied analogs (e.g., halogen substitutions on thiophene or methoxyphenyl groups) and assay biological activity. For example, bromo/chloro substituents in sulfonamide-triazoles showed enhanced binding in related studies .

- Use molecular docking to predict interactions with target proteins, guided by the compound’s sulfonyl and thiazole motifs .

Q. How can solubility and stability challenges be addressed during formulation for in vitro/in vivo studies?

- Methodological Answer :

- Test co-solvent systems (e.g., DMSO:PBS mixtures) for aqueous solubility enhancement, referencing protocols for sulfonamide derivatives .

- Conduct accelerated stability studies under varied pH/temperature conditions, monitoring degradation via HPLC (C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.